4-Chloro-5-nitrocatechol 4-Chloro-5-nitrocatechol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14048912
InChI: InChI=1S/C6H4ClNO4/c7-3-1-5(9)6(10)2-4(3)8(11)12/h1-2,9-10H
SMILES:
Molecular Formula: C6H4ClNO4
Molecular Weight: 189.55 g/mol

4-Chloro-5-nitrocatechol

CAS No.:

Cat. No.: VC14048912

Molecular Formula: C6H4ClNO4

Molecular Weight: 189.55 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-nitrocatechol -

Specification

Molecular Formula C6H4ClNO4
Molecular Weight 189.55 g/mol
IUPAC Name 4-chloro-5-nitrobenzene-1,2-diol
Standard InChI InChI=1S/C6H4ClNO4/c7-3-1-5(9)6(10)2-4(3)8(11)12/h1-2,9-10H
Standard InChI Key RNWLXOJRHDTWJS-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1O)O)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

4-Chloro-5-nitrocatechol belongs to the class of nitroaromatic compounds, which are known for their electron-deficient aromatic rings due to the presence of nitro (-NO₂) and chloro (-Cl) groups. The compound’s IUPAC name is 4-chloro-5-nitrobenzene-1,2-diol, reflecting the positions of its functional groups on the catechol backbone. Its molecular structure (Fig. 1) features intramolecular hydrogen bonding between the hydroxyl and nitro groups, influencing its stability and reactivity.

Table 1: Key Physicochemical Properties of 4-Chloro-5-Nitrocatechol

PropertyValue/DescriptionSource
Molecular FormulaC₆H₄ClNO₄
Molecular Weight189.55 g/mol
Melting Point150–153°C
SolubilitySoluble in ethanol, dimethyl sulfoxide
λmax (UV-Vis)Not reported
pKaEstimated ~6–8 (similar to nitrocatechols)

Synthesis and Manufacturing Methods

The synthesis of 4-chloro-5-nitrocatechol typically involves nitration and chlorination reactions. A reported method achieves a 91% yield through the nitration of 4-chlorocatechol using concentrated nitric acid in the presence of sulfuric acid as a catalyst. The reaction proceeds under controlled temperatures (0–5°C) to prevent over-nitration. Post-synthesis purification via recrystallization from ethanol yields a crystalline product with a melting point of 150–153°C.

Comparative Analysis of Synthesis Routes

While direct nitration is common, alternative approaches include:

  • Electrophilic Aromatic Substitution: Chlorination of pre-nitrated catechol derivatives, though this risks regioisomer formation.

  • Biocatalytic Methods: Emerging strategies using nitroreductases or monooxygenases to introduce nitro groups selectively .

Chemical Reactivity and Functional Behavior

The electron-withdrawing nitro and chloro groups render 4-chloro-5-nitrocatechol highly reactive toward nucleophilic and redox reactions. Key behaviors include:

  • Acid-Base Properties: The hydroxyl groups exhibit acidity (pKa ~6–8), enabling deprotonation under basic conditions .

  • Reduction Reactions: The nitro group can be reduced to an amine (-NH₂) using catalysts like palladium on carbon, forming 4-chloro-5-aminocatechol—a precursor for azo dyes .

  • Complexation with Metals: The catechol moiety acts as a bidentate ligand, forming stable complexes with transition metals such as iron(III) and copper(II).

Applications in Industrial and Environmental Contexts

Pharmaceutical and Agrochemical Intermediates

4-Chloro-5-nitrocatechol serves as a building block for synthesizing antimicrobial agents and herbicides. Its nitro group facilitates the production of sulfonamide derivatives, which exhibit inhibitory activity against bacterial enzymes.

Table 2: Enzymatic Degradation Pathways for Nitroaromatics

EnzymeSubstrateProductOrganism
DntB Monooxygenase4-Methyl-5-nitrocatechol2-Hydroxy-5-methylquinoneBurkholderia sp.
Nitroreductase4-Nitrophenol4-AminophenolPseudomonas spp.
Laccase4-Chloro-5-nitrocatecholQuinone derivativesFungal species

Environmental and Toxicological Considerations

Nitroaromatic compounds pose significant ecological risks due to their toxicity and persistence. 4-Chloro-5-nitrocatechol’s chloro group enhances its lipophilicity, increasing bioaccumulation potential . Acute exposure in aquatic organisms leads to oxidative stress and DNA damage, while chronic exposure correlates with carcinogenicity in mammals . Regulatory frameworks, such as the U.S. EPA’s Priority Pollutants List, mandate strict monitoring of nitroaromatics in industrial effluents .

Recent Research Advances and Future Directions

Protein Engineering for Enhanced Biodegradation

Recent studies have focused on optimizing enzymes like DntB through error-prone PCR and site-directed mutagenesis. Variants such as M22L/L380I exhibit 10-fold higher activity toward nitroaromatics, enabling efficient degradation of 4-nitrophenol and related compounds .

Applications in Advanced Materials

The compound’s ability to form metal complexes is being explored for developing nonlinear optical materials and semiconductors . Its redox-active catechol moiety also shows promise in designing organic batteries.

Analytical Method Development

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods are being refined to detect 4-chloro-5-nitrocatechol at trace levels in environmental samples, with detection limits nearing 0.1 ppb.

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